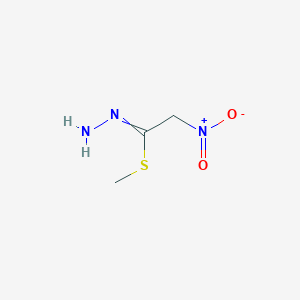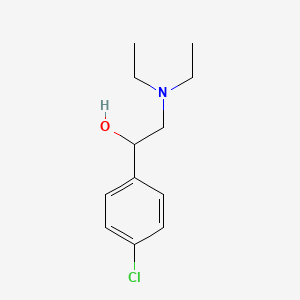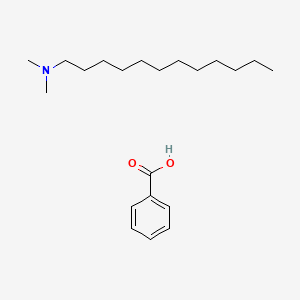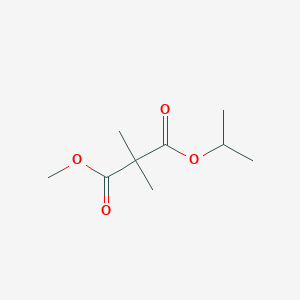
1,4-Naphthoquinone, 3-chloro-2-isopentylamino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This specific derivative has a chlorine atom at the 3-position and an isopentylamino group at the 2-position, which imparts unique chemical and biological properties to the molecule .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with isoamylamine. The reaction is carried out in an anhydrous environment with magnetic stirring at 0°C. The mixture is then concentrated and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroquinone and substituted quinone derivatives, which have significant biological and chemical properties .
科学研究应用
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in treating neurodegenerative diseases and as an anti-inflammatory agent.
作用机制
The mechanism of action of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- involves its ability to act as an oxidizing agent. It can form covalent bonds with nucleophilic agents, interacting with thiol groups of proteins and other nucleophilic amino acid groups. This interaction can lead to the inhibition of various enzymes and pathways, contributing to its biological activities .
相似化合物的比较
Similar Compounds
- 2-Chloro-1,4-naphthoquinone
- 2-Amino-3-chloro-1,4-naphthoquinone
- 2-Morpholino-3-chloro-1,4-naphthoquinone
Uniqueness
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- is unique due to the presence of the isopentylamino group, which enhances its biological activity and specificity compared to other similar compounds. This structural modification allows for more targeted interactions with biological molecules, making it a valuable compound in scientific research .
属性
CAS 编号 |
73816-84-9 |
|---|---|
分子式 |
C15H16ClNO2 |
分子量 |
277.74 g/mol |
IUPAC 名称 |
2-chloro-3-(3-methylbutylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H16ClNO2/c1-9(2)7-8-17-13-12(16)14(18)10-5-3-4-6-11(10)15(13)19/h3-6,9,17H,7-8H2,1-2H3 |
InChI 键 |
MSFVNXVDTMJAMH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
![2-[(Cyanomethoxy)imino]-3-oxobutanamide](/img/structure/B14461605.png)
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)


![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)

![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)
![1-Anilino-3-phenylpyrido[3,2-a]phenazin-5(7H)-one](/img/structure/B14461648.png)
